molecular formula C14H23N B091056 4-Octylaniline CAS No. 16245-79-7

4-Octylaniline

Cat. No.: B091056
CAS No.: 16245-79-7
M. Wt: 205.34 g/mol
InChI Key: ORKQJTBYQZITLA-UHFFFAOYSA-N
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Description

4-Octylaniline: is an organic compound with the chemical formula C14H23N Benzenamine, 4-octyl- or 4-(n-octyl)aniline . This compound is characterized by the presence of an aniline group attached to an octyl chain. It appears as a clear, colorless to yellow liquid and is primarily used in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Octylaniline can be synthesized through the alkylation of aniline with octyl halides. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In industrial settings, this compound is produced using similar alkylation methods but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4-Octylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds or quinones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.

Major Products Formed:

Scientific Research Applications

4-Octylaniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Octylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors, modulating their activity. For example, its benzimidazole-based analogs can selectively activate sphingosine-1-phosphate receptors, leading to various cellular responses. The compound’s hydrophobic nature allows it to interact with lipid membranes, influencing membrane-associated processes .

Comparison with Similar Compounds

  • 4-Decylaniline
  • 4-Dodecylaniline
  • 4-Hexadecylaniline
  • 4-Octadecylaniline

Comparison: 4-Octylaniline is unique due to its specific octyl chain length, which imparts distinct physical and chemical properties. Compared to its shorter or longer chain analogs, this compound exhibits different solubility, reactivity, and interaction with biological systems. For instance, 4-Decylaniline and 4-Dodecylaniline have shorter alkyl chains, resulting in different hydrophobicity and membrane interaction properties. On the other hand, 4-Hexadecylaniline and 4-Octadecylaniline have longer chains, which can affect their solubility and reactivity in various chemical reactions .

Properties

IUPAC Name

4-octylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKQJTBYQZITLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022266
Record name 4-Octylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16245-79-7
Record name 4-Octylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16245-79-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Octylaniline
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Record name 4-Octylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-octylaniline
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Record name 4-OCTYLANILINE
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Synthesis routes and methods

Procedure details

A MeOH (20 mL) solution of compound (E)-1-nitro-4-(oct-1-enyl)benzene (2.121 g, 9.0 mmol) and Pd—C (200 mg, 0.9 mmol) was stirred at r.t. for 2 h under hydrogen atmosphere. Then the mixture was filtered and the filtrate was evaporated to give product the title compound (1.586 g, 85%) as a pink liquid. 1H NMR (300 MHz, CDCl3) δ 6.962 (d, 2H), 6.636 (d, 2H), 3.487 (b, 2H), 2.484 (t, 2H), 1.581-1.467 (m, 2H), 1.291-1.166 (m, 10H), 0.874 (t, 3H).
Quantity
2.121 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-n-octylaniline significant in materials science?

A1: 4-n-Octylaniline serves as a crucial component in various liquid crystal mixtures. [] It's often found in compounds exhibiting smectic phases, which possess layered structures and unique properties valuable in displays and other technologies. [, , , ]

Q2: Can you elaborate on the smectic phases exhibited by 4-n-octylaniline and its derivatives?

A2: Research reveals 4-n-octylaniline, particularly in the form N-(4-n-butoxybenzylidene)-4-n-octylaniline (4O.8), exhibits various smectic phases, including smectic A, smectic B (both hexatic and crystalline), and smectic C. [, , , , , , , ] These phases are distinguished by their varying degrees of positional and orientational order within the layers.

Q3: How does the presence of 4-n-octylaniline affect the transition temperatures of these liquid crystal phases?

A3: The length of alkyl chains, such as the octyl group in 4-n-octylaniline, influences the transition temperatures. Studies indicate that increasing chain length generally leads to a decrease in transition temperatures. [, , , ] Additionally, the specific molecular structure and interactions with other components in a mixture significantly impact these transitions. [, , , , ]

Q4: What unique phenomena have been observed in free-standing films of 4O.8?

A4: Free-standing films of 4O.8, only a few molecular layers thick, reveal fascinating behaviors. Researchers have observed a layer-by-layer crystallization process initiated at the film's surface. [, ] Additionally, these films exhibit an unusual two-stage phase transformation from smectic-A to crystal-B, mediated by an intermediate hexatic-B phase. [, , ]

Q5: How does the surface structure of free-standing 4O.8 films differ from the bulk?

A5: The outermost layers of free-standing 4O.8 films can exhibit different phases compared to the film's interior. For instance, the surface might adopt a hexatic-B order while the interior remains in a smectic-A phase. [, ] This highlights the significant impact of surface interactions on the ordering of liquid crystal molecules.

Q6: Have any unique applications been proposed for liquid crystal materials incorporating 4-n-octylaniline?

A6: Researchers are exploring the potential of incorporating 4-n-octylaniline derivatives, particularly those with mesogenic properties, into polydiacetylene polymers. [, ] These polymers, known for their unique optical and electronic properties, could find applications in sensors, optical data storage, and nonlinear optical devices.

Q7: Are there any studies on the dynamics of molecular motion within 4-n-octylaniline-based liquid crystals?

A7: Yes, researchers have employed techniques like deuterium nuclear magnetic resonance (NMR) spectroscopy to study molecular motion in 4O.8. [] These studies help understand the rotational and translational dynamics of molecules within different phases, providing insights into the viscoelastic properties of these materials. [, ]

Q8: Have there been any studies on the behavior of 4-n-octylaniline in mixtures with other liquid crystal compounds?

A8: Yes, researchers have investigated mixtures of 4-n-octylaniline with other liquid crystals like cholesteryl chloride. [] These studies aim to understand how the mixing of different mesogens influences the formation and properties of chiral smectic phases, which are particularly interesting for their potential in display technologies.

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